molecular formula C13H19BrClNO3 B13035575 (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride

Cat. No.: B13035575
M. Wt: 352.65 g/mol
InChI Key: YEKMSQXWRXEHEO-YDALLXLXSA-N
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Description

(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromobutoxy substituent, and a phenyl ring, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Amination: The addition of an amino group to the propanoic acid backbone.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions to form amides or other nitrogen-containing compounds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, amines, and thiols.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of brominated compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromobutoxy group may interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)propionic acid: A structurally similar compound with a bromophenyl group instead of a bromobutoxy group.

    3-(4-Bromophenyl)propionic acid: Another similar compound with a different position of the bromine atom.

Uniqueness

(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride is unique due to the presence of both an amino group and a bromobutoxy substituent, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H19BrClNO3

Molecular Weight

352.65 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-bromobutoxy)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C13H18BrNO3.ClH/c14-7-1-2-8-18-11-5-3-10(4-6-11)9-12(15)13(16)17;/h3-6,12H,1-2,7-9,15H2,(H,16,17);1H/t12-;/m0./s1

InChI Key

YEKMSQXWRXEHEO-YDALLXLXSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCCBr.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCCCBr.Cl

Origin of Product

United States

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